Thiazolium, 3,4,5-trimethyl-, iodide
Overview
Description
- Thiazolium, also known as 1,3-thiazole, is a 5-membered heterocyclic compound containing both sulfur and nitrogen.
- It is a pale yellow liquid with a pyridine-like odor and the molecular formula C₆H₆NS.
- The thiazole ring is a component of vitamin B₁ (thiamine).
Synthesis Analysis
- Thiazolium salts can be synthesized via the Hantzsch reaction or quaternization.
- The Hantzsch method involves cyclization of thioamides with α-halocarbonyl compounds.
- Quaternization involves alkylation of thiazoles using various reagents.
Molecular Structure Analysis
- Thiazoles are planar and exhibit significant pi-electron delocalization.
- The calculated pi-electron density marks C₅ as the primary site for electrophilic substitution.
Chemical Reactions Analysis
- Thiazolium compounds, such as 3,4-dimethyl thiazolium iodide, exhibit tissue-destroying effects due to beta decay.
- They are used for the treatment of hyperthyroidism and thyroid carcinomas that take up iodine.
Physical And Chemical Properties Analysis
- Melting point: 117-118.5 °C (in ethanol or ethyl ether).
- Iodide I-131 is used for thyroid malignancy treatment and palliation.
Scientific Research Applications
Understanding Fear Induction Mechanisms
The study conducted by Endres and Fendt (2009) explores the fear-inducing properties of 2,4,5-trimethyl-3-thiazoline (TMT), a component of fox odor, comparing its effects with those of butyric acid. The research indicates that TMT, although similar in aversive properties to butyric acid, uniquely induces freezing behavior in rats, highlighting its specific fear-inducing capabilities. This finding underscores the potential of thiazoline compounds in understanding the neural and behavioral underpinnings of fear responses in mammals (Endres & Fendt, 2009).
Investigating Thyroid Disruptors
A study by Honglian et al. (2020) delves into the thyroid-disrupting effects of thiazole-Zn, revealing its role in inducing thyroid cell hypertrophy and hyperplasia in male Sprague-Dawley rats. The research provides insight into the mechanisms by which thiazole-Zn interferes with thyroid hormone biosynthesis, emphasizing the compound's relevance in studying thyroid disruptors and their impact on endocrine health (Honglian et al., 2020).
Exploring Anticonvulsant Properties
Siddiqui et al. (2010) investigate the anticonvulsant activity of 4-thiazolidinones bearing a sulfonamide group against seizure models. Their findings highlight the significant potential of these compounds in epilepsy treatment, providing a foundation for further research into thiazolidinones as anticonvulsant agents (Siddiqui et al., 2010).
Studying Intrathyroidal Dehalogenation
Research by Solís-S et al. (2011) on intrathyroidal dehalogenation demonstrates the influence of iodide on the enzymatic activities involved in thyroid hormone synthesis and recycling. This study is crucial for understanding the regulatory effects of iodide within the thyroid gland, contributing to our knowledge of thyroid physiology and the mechanisms of iodide-induced autoregulation (Solís-S et al., 2011).
Metal Complexes with Biological Activities
Obaleye et al. (2011) focus on the synthesis and characterization of metal complexes of 2,5-diamino-1,3,4-thiadiazole derived from semicarbazide hydrochloride, exploring their antimicrobial activities. This research underlines the potential of thiadiazole derivatives in developing new antimicrobial agents and their application in medicinal chemistry (Obaleye et al., 2011).
Safety And Hazards
- Iodine-131 emits beta radiation, which can cause tissue damage and is mutagenic.
- Proper safety precautions are necessary when handling this compound.
Future Directions
- Further research on thiazolium compounds could explore their applications beyond thyroid treatment.
- Investigate potential modifications to enhance stability and performance.
properties
IUPAC Name |
3,4,5-trimethyl-1,3-thiazol-3-ium;iodide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10NS.HI/c1-5-6(2)8-4-7(5)3;/h4H,1-3H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNQUCPBIRQBSQX-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=[N+]1C)C.[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10INS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20459879 | |
Record name | Thiazolium, 3,4,5-trimethyl-, iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20459879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Thiazolium, 3,4,5-trimethyl-, iodide | |
CAS RN |
62993-85-5 | |
Record name | Thiazolium, 3,4,5-trimethyl-, iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20459879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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